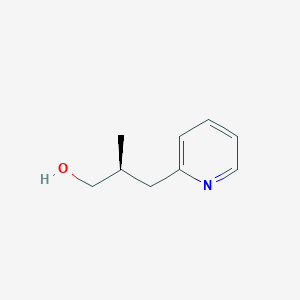
(2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol: is an organic compound with a chiral center, making it optically active It belongs to the class of alcohols and contains a pyridine ring, which is a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-bromopyridine and magnesium in anhydrous ether. The Grignard reagent is then reacted with (S)-2-methylpropanal to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of (2S)-2-Methyl-3-pyridin-2-ylpropan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the pyridine ring to a piperidine ring.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: (2S)-2-Methyl-3-pyridin-2-ylpropan-1-one, (2S)-2-Methyl-3-pyridin-2-ylpropanoic acid
Reduction: (2S)-2-Methyl-3-piperidin-2-ylpropan-1-ol
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving alcohol dehydrogenases and oxidoreductases.
Medicine:
Drug Development: Due to its structural features, this compound is explored as a potential lead compound in the development of new drugs targeting various diseases, including neurological disorders and infections.
Industry:
Catalysis: The compound is used in catalytic processes, including asymmetric synthesis and chiral catalysis, due to its chiral nature.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
(2S)-2-Methyl-3-phenylpropan-1-ol: Similar structure but with a phenyl ring instead of a pyridine ring.
(2S)-2-Methyl-3-pyridin-2-ylpropan-1-one: The ketone analog of (2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol.
(2S)-2-Methyl-3-piperidin-2-ylpropan-1-ol: The reduced form with a piperidine ring instead of a pyridine ring.
Uniqueness:
Pyridine Ring: The presence of a pyridine ring in this compound imparts unique electronic properties and reactivity compared to its analogs with phenyl or piperidine rings.
Chirality: The chiral center in this compound makes it valuable in asymmetric synthesis and chiral catalysis, distinguishing it from non-chiral analogs.
Properties
IUPAC Name |
(2S)-2-methyl-3-pyridin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-11)6-9-4-2-3-5-10-9/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRWHWQRUMGVJI-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine](/img/structure/B2547519.png)
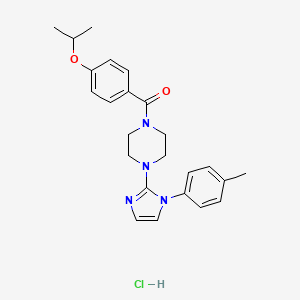
![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2547524.png)
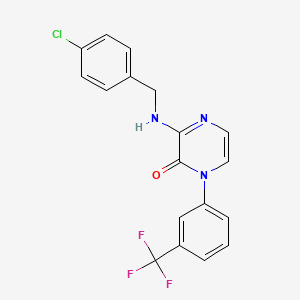

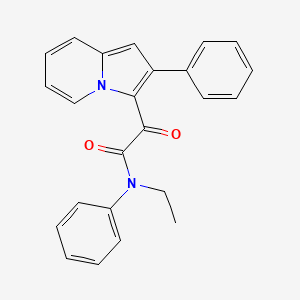
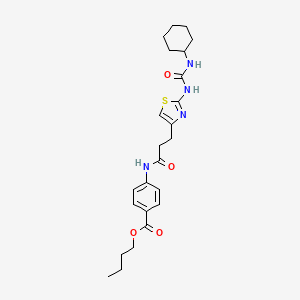
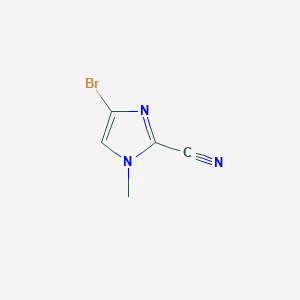
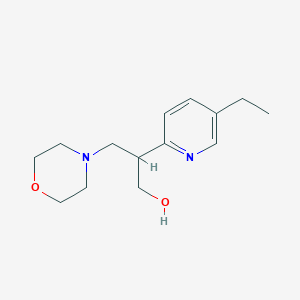
![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)
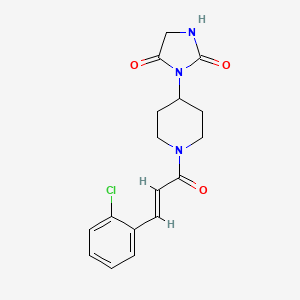
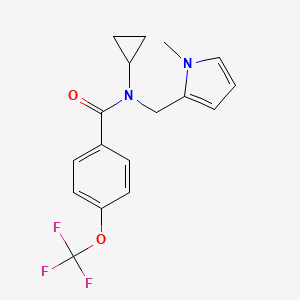
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate](/img/structure/B2547540.png)
![8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B2547541.png)
